Tamsulosin Sulfonic Acid-d4
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Overview
Description
Tamsulosin Sulfonic Acid-d4 is a deuterated derivative of Tamsulosin, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Tamsulosin. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamsulosin Sulfonic Acid-d4 involves several steps:
Starting Material: The process begins with the preparation of the sulfonamide intermediate.
Deuteration: The hydrogen atoms in the intermediate are replaced with deuterium atoms using deuterated reagents.
Final Product Formation: The deuterated intermediate is then reacted with appropriate reagents to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Deuteration: Deuteration is carried out using deuterated reagents in controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Tamsulosin Sulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Sulfonamide: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Tamsulosin Sulfonic Acid-d4 has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Tamsulosin.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used in the development of new drugs by providing insights into the behavior of Tamsulosin in biological systems.
Biomaterials: Sulfonated molecules like this compound are used in the development of biomaterials for drug delivery and tissue engineering .
Mechanism of Action
Tamsulosin Sulfonic Acid-d4, like Tamsulosin, acts as an antagonist of alpha-1A and alpha-1B adrenergic receptors. By blocking these receptors, it relaxes the smooth muscle in the prostate and bladder neck, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The deuterium atoms do not alter the mechanism of action but help in tracing the compound in biological studies .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin-D4: Another deuterated derivative used for similar research purposes.
Tamsulosin: The non-deuterated form used clinically for treating benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for similar medical conditions .
Uniqueness
Tamsulosin Sulfonic Acid-d4 is unique due to the presence of deuterium atoms, which makes it an ideal compound for tracing and studying the pharmacokinetics and metabolism of Tamsulosin without altering its pharmacological properties. This makes it highly valuable in scientific research and drug development .
Properties
Molecular Formula |
C20H27NO6S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
InChI Key |
FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Origin of Product |
United States |
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